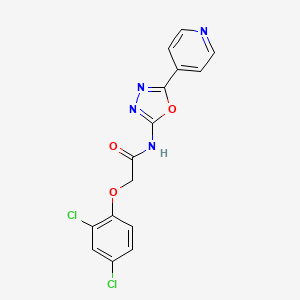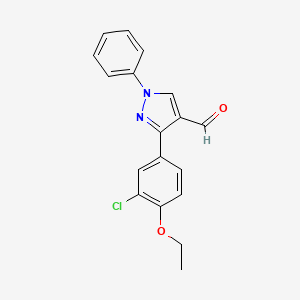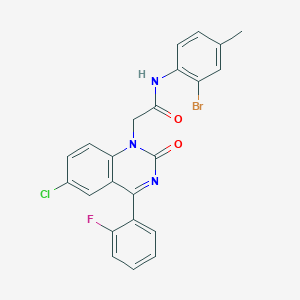
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine
Descripción general
Descripción
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, also known as CMPT, is a unique compound with a wide range of applications in scientific research. It is a synthetically produced molecule with a variety of uses in biomedical and pharmaceutical research. CMPT has been studied extensively in recent years, and its potential uses and applications are constantly being explored.
Aplicaciones Científicas De Investigación
Thin Film Optoelectronics
Thin films of Ch-diisoQ can be prepared using thermal evaporation techniques. These films exhibit interesting structural and optical properties. Upon annealing, the grain sizes increase, affecting the film’s characteristics. Researchers have studied the transmittance, reflectance, and optical constants (such as optical band gap, dispersion energy, and dielectric constant) of Ch-diisoQ films across a wide wavelength range (200–2500 nm) . These properties make Ch-diisoQ suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), photovoltaic cells, and gas sensors.
Catalysis and Polymerization
Ch-diisoQ derivatives have been employed as catalysts in various reactions, including Diels-Alder reactions. Additionally, Ch-diisoQ itself serves as a polymerization agent. Its unique structure contributes to its catalytic activity, making it valuable in synthetic chemistry .
Organic Synthesis
Ch-diisoQ derivatives, including 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax, have been used as reagents in the synthesis of organic compounds. These applications extend to pharmaceuticals and agrochemicals, where Ch-diisoQ plays a role in constructing complex molecules .
Nonlinear Optical Materials
The π-conjugated electron system in Ch-diisoQ leads to its nonlinear optical properties. Researchers have investigated its potential for second and third harmonic generation at different wavelengths. These studies confirm its suitability for applications in nonlinear optics .
Antioxidant Activity
Ch-diisoQ derivatives, such as 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME), exhibit free radical scavenging activity. These compounds have been tested against the stable free radical 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) to determine their antioxidant properties. Such investigations contribute to understanding their potential health-related applications .
Molecular Electronics
Given the π-conjugated electron system in Ch-diisoQ, it holds promise in molecular electronics. Its absorption and emission properties, along with charge transport features, make it relevant for applications in this field .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
For instance, DDT is known to be metabolized very slowly by animals and is instead deposited and stored in fatty tissues .
Pharmacokinetics
Similar compounds, such as chlorfenapyr, have been found to have distinct in vivo pharmacokinetics .
Result of Action
Similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Similar compounds, such as ddt, have been found to be influenced by environmental processes such as biotransformation or transfer between compartments .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXUZEMDFOVOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324155 | |
| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine | |
CAS RN |
53105-58-1 | |
| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)


![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)







![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)
